molecular formula C18H24Cr B14758369 Chromium;1,3,5-trimethylbenzene

Chromium;1,3,5-trimethylbenzene

Cat. No.: B14758369
M. Wt: 292.4 g/mol
InChI Key: VNUURTHNRXVNCD-UHFFFAOYSA-N
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Description

Chromium;1,3,5-trimethylbenzene, also known as bis(η^6-1,3,5-trimethylbenzene) chromium, is an organometallic compound with the formula C_18H_24Cr. This compound consists of a chromium atom coordinated to two 1,3,5-trimethylbenzene ligands. It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring. The compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The industrial production of 1,3,5-trimethylbenzene typically involves the transalkylation of xylene due to its efficiency and scalability. This method is preferred for large-scale production as it provides a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.

    Brominating Agents: Bromine.

    Catalysts: Acid catalysts for trimerization and transalkylation reactions.

Major Products

    Trimesic Acid: Formed from oxidation with nitric acid.

    3,5-Dimethyl Benzaldehyde: Formed from oxidation with manganese dioxide.

    Mesityl Bromide: Formed from bromination.

Mechanism of Action

The mechanism of action of 1,3,5-trimethylbenzene primarily involves its interaction with atmospheric oxidants. The compound undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These radicals further react with nitrogen oxides or other peroxy radicals, resulting in the formation of secondary organic aerosols and tropospheric ozone .

Comparison with Similar Compounds

1,3,5-Trimethylbenzene can be compared with its isomers and other similar compounds:

    1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.

    1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with different methyl group positions.

    Toluene: A simpler aromatic hydrocarbon with one methyl group.

Uniqueness: : 1,3,5-Trimethylbenzene is unique due to its symmetrical structure, which influences its chemical reactivity and physical properties. Its symmetrical arrangement of methyl groups makes it a valuable ligand in organometallic chemistry and a useful model compound in combustion studies .

Properties

Molecular Formula

C18H24Cr

Molecular Weight

292.4 g/mol

IUPAC Name

chromium;1,3,5-trimethylbenzene

InChI

InChI=1S/2C9H12.Cr/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-6H,1-3H3;

InChI Key

VNUURTHNRXVNCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cr]

Origin of Product

United States

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